![molecular formula C13H10Cl2O B6381334 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% CAS No. 1262000-86-1](/img/structure/B6381334.png)
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% (2C4CM95) is an organic compound with a molecular formula of C9H8Cl2O. It is a white crystalline solid with a melting point of 152-154°C and a boiling point of 306-308°C. 2C4CM95 is an aryl halide, which is a type of halogenated aromatic compound. It is used in various synthetic processes, such as the synthesis of dyes, pharmaceuticals, and agrochemicals.
Scientific Research Applications
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as heterocycles, amines, and nitriles. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
Mechanism of Action
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is a halogenated aromatic compound and is used in various synthetic processes. The halogenation reaction involves the substitution of a hydrogen atom by a halogen atom. This reaction is catalyzed by a halogenating agent, such as a Lewis acid or a halide ion. The reaction is exothermic and proceeds via a radical mechanism.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. It is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. The advantages of using 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, it has a wide range of applications in scientific research. The main limitation of using 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments is that it is a hazardous material and must be handled with care.
Future Directions
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. The future directions for 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% include the development of new synthetic methods for its synthesis, the development of new applications for its use in scientific research, and the exploration of its biochemical and physiological effects. In addition, further research is needed to investigate the potential toxicity of 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% and to develop methods to mitigate its hazardous effects.
Synthesis Methods
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is synthesized by the reaction of 2-chloro-4-methylphenol and chlorine. This reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction is complete after 24 hours.
properties
IUPAC Name |
2-chloro-4-(2-chloro-4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLZGIBRYIZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685994 |
Source
|
Record name | 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chloro-4-methylphenyl)phenol | |
CAS RN |
1262000-86-1 |
Source
|
Record name | 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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